2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione
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Overview
Description
2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromophenyl group attached to a furan ring, which is further linked to a dimorpholinopropane-1,3-dione structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Furan Formation: The furan ring is synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Methylene Linkage: The methylene group is introduced via a condensation reaction, often using formaldehyde or a similar reagent.
Dimorpholinopropane-1,3-dione Formation: The final step involves the formation of the dimorpholinopropane-1,3-dione structure through a cyclization reaction involving morpholine and a suitable dione precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as Pd/C and hydrogen gas or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR) are used under basic conditions.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group and furan ring are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((5-Phenylfuran-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione: Lacks the bromine atom, which may result in different chemical and biological properties.
2-((5-(4-Chlorophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness
The presence of the bromine atom in 2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione imparts unique reactivity and potential biological activities compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-dimorpholin-4-ylpropane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O5/c23-17-3-1-16(2-4-17)20-6-5-18(30-20)15-19(21(26)24-7-11-28-12-8-24)22(27)25-9-13-29-14-10-25/h1-6,15H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKXNCKVFICGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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